molecular formula C9H8BNO3 B12332599 Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-

Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-

Cat. No.: B12332599
M. Wt: 188.98 g/mol
InChI Key: HVQKROYNKCMLBE-UHFFFAOYSA-N
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Description

Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound containing nitrogen. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules, making them valuable in various chemical applications .

Preparation Methods

The synthesis of boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, typically involves the reaction of a quinoline derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which boronic acid, B-(1,2-dihydro-2-oxo-6-quinolinyl)-, exerts its effects involves the formation of reversible covalent bonds with target molecules. The boron atom in the boronic acid group acts as a Lewis acid, allowing it to interact with Lewis bases such as diols and amino acids . This interaction can inhibit the activity of enzymes and proteases by binding to their active sites, thereby blocking their function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Properties

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

(2-oxo-6H-quinolin-6-yl)boronic acid

InChI

InChI=1S/C9H8BNO3/c12-9-4-1-6-5-7(10(13)14)2-3-8(6)11-9/h1-5,7,13-14H

InChI Key

HVQKROYNKCMLBE-UHFFFAOYSA-N

Canonical SMILES

B(C1C=CC2=NC(=O)C=CC2=C1)(O)O

Origin of Product

United States

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